molecular formula C17H13NO3 B2750912 N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-98-6

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2750912
CAS No.: 1846-98-6
M. Wt: 279.295
InChI Key: DJKXRXIFWJQHTK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-2-4-8-14(11)18-16(19)13-10-12-7-3-5-9-15(12)21-17(13)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXRXIFWJQHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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